molecular formula C8H8N2O3 B14394419 Hydroxylamine, O-acetyl-N-picolinoyl- CAS No. 89970-83-2

Hydroxylamine, O-acetyl-N-picolinoyl-

Cat. No.: B14394419
CAS No.: 89970-83-2
M. Wt: 180.16 g/mol
InChI Key: ZFYHQFMLKMOTOH-UHFFFAOYSA-N
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Description

Hydroxylamine, O-acetyl-N-picolinoyl- is a chemical compound with the molecular formula C8H8N2O3 It is a derivative of hydroxylamine, where the hydroxyl group is acetylated and the nitrogen is picolinoylated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxylamine, O-acetyl-N-picolinoyl- typically involves the O-derivatization of hydroxylamines. One common method is the O-alkylation of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another approach involves the Pd-catalyzed O-arylation of ethyl acetohydroximate with aryl chlorides, bromides, and iodides, which offers short reaction times and broad substrate scope .

Industrial Production Methods

Industrial production methods for Hydroxylamine, O-acetyl-N-picolinoyl- are not well-documented in the literature. the general principles of hydroxylamine derivatization and the use of catalytic processes suggest that scalable methods could be developed based on the synthetic routes mentioned above.

Chemical Reactions Analysis

Types of Reactions

Hydroxylamine, O-acetyl-N-picolinoyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of Hydroxylamine, O-acetyl-N-picolinoyl- include:

Major Products Formed

The major products formed from the reactions of Hydroxylamine, O-acetyl-N-picolinoyl- include oximes, amines, and substituted hydroxylamines .

Scientific Research Applications

Hydroxylamine, O-acetyl-N-picolinoyl- has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Hydroxylamine, O-acetyl-N-picolinoyl- can be compared with other hydroxylamine derivatives, such as:

These compounds share similar reactivity patterns but differ in their specific substituents and applications

Properties

CAS No.

89970-83-2

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

(pyridine-2-carbonylamino) acetate

InChI

InChI=1S/C8H8N2O3/c1-6(11)13-10-8(12)7-4-2-3-5-9-7/h2-5H,1H3,(H,10,12)

InChI Key

ZFYHQFMLKMOTOH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)ONC(=O)C1=CC=CC=N1

Origin of Product

United States

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